molecular formula C11H12ClN5 B8433729 2-Chloro-6-allylamino-9-allylpurine

2-Chloro-6-allylamino-9-allylpurine

Cat. No. B8433729
M. Wt: 249.70 g/mol
InChI Key: HTLKAEBCRRUTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05508277

Procedure details

9-allyl-6-allylamino-2-{4-[(10,11-dihydro-5H-dibenzo-[a,d]cyclohepten-5-yl)methylamino]piperidino}purine ##STR14## 0.75 ml of allylamine is added to a solution of 1.15 g of 2,6-dichloro-9-allylpurine in 15 ml of ethanol and the mixture is stirred for 1 hour at room temperature and then heated at 50° C. for 30 minutes. After evaporation of the solvent, the mixture is taken up in CH2Cl2 -H2O, decanted, and the solvent is evaporated. The residue is recrystallised from ethanol. 1 g of 2-chloro-6-allylamino-9-allylpurine, melting at 110°-112° C. is obtained. 0.85 g of that compound is dissolved in 20 ml to butanol, 1.04 g of 4-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)methylamino]-piperidine (oil), 0.5 g of K2CO3 and 0.1 g of potassium iodide are added to the solution obtained, and the mixture is heated at reflux for 10 hours. The reaction mixture is then concentrated and the residue is taken up in CH2Cl2 -H 2 O. The mixture is decanted, the organic phase is then evaporated, and the residue is chromatographed using ethyl acetate as eluant. 0.6 g of 9-allyl-6-allylamino-2-{4-[(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl) methylamino]piperidino}-purine is isolated in the form of crystals melting (cap) at 142°-144° C. The 9-allyl-2,6-dichloropurine used as starting material was prepared by reacting allyl alcohol and 2,6-dichloropurine in tetrahydrofuran according to the Mitsunobu method. The amine used as starting material was prepared by debenzylation of the corresponding piperidine melting at 78°-81° C., which was itself prepared by reductive alkylation with NaBH3CN, in methanol, of a mixture of 1-benzylpiperidone and (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)methylamine hydrochloride melting (cap) at 275°-280° C.
Name
9-allyl-6-allylamino-2-{4-[(10,11-dihydro-5H-dibenzo-[a,d]cyclohepten-5-yl)methylamino]piperidino}purine
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[CH:12]=[N:11][C:10]2[C:5]1=[N:6][C:7](N1CCC(NCC3C4C=CC=CC=4CCC4C=CC=CC3=4)CC1)=[N:8][C:9]=2[NH:13][CH2:14][CH:15]=[CH2:16])[CH:2]=[CH2:3].C(N)C=C.[Cl:44]C1N=C2C(N=CN2CC=C)=C(Cl)N=1>C(O)C>[Cl:44][C:7]1[N:6]=[C:5]2[C:10]([N:11]=[CH:12][N:4]2[CH2:1][CH:2]=[CH2:3])=[C:9]([NH:13][CH2:14][CH:15]=[CH2:16])[N:8]=1

Inputs

Step One
Name
9-allyl-6-allylamino-2-{4-[(10,11-dihydro-5H-dibenzo-[a,d]cyclohepten-5-yl)methylamino]piperidino}purine
Quantity
0.75 mL
Type
reactant
Smiles
C(C=C)N1C2=NC(=NC(=C2N=C1)NCC=C)N1CCC(CC1)NCC1C2=C(CCC3=C1C=CC=C3)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)N
Name
Quantity
1.15 g
Type
reactant
Smiles
ClC1=NC(=C2N=CN(C2=N1)CC=C)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 50° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
decanted
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallised from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=C2N=CN(C2=N1)CC=C)NCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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